Delta12-PGJ2 Exhibits 3.4-Fold Weaker Topoisomerase II Inhibition than 15d-PGJ2 but Comparable Activity to PGA2
In a head-to-head biochemical assay, Δ12-PGJ2 inhibited human topoisomerase II with an IC50 of 74 µM. This activity was 3.4-fold weaker than that of its downstream metabolite, Δ12,14-PGJ2 (15d-PGJ2; IC50 = 22 µM), but was nearly identical to that of PGA2 (IC50 = 75 µM) [1].
| Evidence Dimension | Topoisomerase II inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 74 µM |
| Comparator Or Baseline | Δ12,14-PGJ2 (22 µM), PGA2 (75 µM), PGA1 (98 µM) |
| Quantified Difference | 3.4-fold less potent than Δ12,14-PGJ2; comparable to PGA2 |
| Conditions | Enzymatic assay using topoisomerase II purified from human placenta |
Why This Matters
This direct comparison defines the relative potency of Δ12-PGJ2 in inhibiting a key DNA-processing enzyme, guiding researchers requiring a specific level of topoisomerase II modulation in cancer studies.
- [1] Suzuki, K., Shono, F., & Uyeda, M. (1998). Inhibition of topoisomerases by antitumor prostaglandins. Bioscience, Biotechnology, and Biochemistry, 62(10), 2073-2075. View Source
